molecular formula C10H9BrO2 B8303197 7-Bromoindane-5-carboxylic acid

7-Bromoindane-5-carboxylic acid

Cat. No.: B8303197
M. Wt: 241.08 g/mol
InChI Key: QJVJCDHXYBKWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromoindane-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

7-Bromoindane-5-carboxylic acid has been investigated for its biological activities, particularly as a precursor for the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Anticancer Activity

Research indicates that derivatives of brominated indanes exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds derived from this compound showed promising activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of 7-Bromoindane Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712.4
This compoundA54915.8

Antimicrobial Properties

The compound has also shown antibacterial activity, particularly against multi-drug resistant strains. Its derivatives have been evaluated for their efficacy in inhibiting bacterial growth, demonstrating potential as alternative antimicrobial agents .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex structures.

Synthesis of Novel Compounds

The compound can undergo transformations such as esterification and amidation, which are crucial for generating novel derivatives with enhanced biological activity. For instance, the synthesis of indole-based compounds through coupling reactions has been reported .

Table 2: Synthetic Transformations Involving this compound

Reaction TypeProduct TypeYield (%)Reference
EsterificationEsters85
AmidationAmides78

Biochemical Studies

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Studies have indicated that derivatives of this compound can act as enzyme inhibitors, providing insights into their mechanism of action against specific targets such as kinases involved in cancer progression .

Case Studies

Several case studies highlight the practical applications of this compound in research:

  • Cytotoxicity in Cancer Models : A specific study demonstrated that derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antibacterial Efficacy : Research highlighted the effectiveness of furan-based compounds against multi-drug resistant strains, showcasing their potential as alternatives to existing antibiotics .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)

InChI Key

QJVJCDHXYBKWSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanone (8.6 g, 36 mmol) was dissolved in dimethoxyethane (100 mL) and to the solution were added NaClO aq (200 mL 1M, 200 mmol) and NaOH aq (20 mL 10 M, 200 mmol). The mixture was heated to 50° C. for 1 h and then diluted with water (200 mL). Sodium pyrosulfite (5.7 g, 30 mmol) was added. The mixture was washed with ether, acidified with concentrated HCl and then extracted twice with ether (150 mL). The organic solution was washed with brine, dried and then the solvent was evaporated. The solid residue was treated with cold CH2Cl2 (−40° C.), then filtered off and dried. There was obtained 7.1 g (82%) of 7-bromoindane-5-carboxylic acid as a solid material. 1H NMR (300 MHz, CD3OD): 2.0-2.2 (q, 2H), 2.9 (t, 2H), 3.1 (t, 2H), 7.8 (s, 1H), 7.9 (s, 1H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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